Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H11ClO3 |
|---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
methyl 2-(5-chloro-2,3-dihydro-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C11H11ClO3/c1-14-11(13)4-7-6-15-10-3-2-8(12)5-9(7)10/h2-3,5,7H,4,6H2,1H3 |
InChI Key |
RTGAANFXGZHDHK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1COC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Literature review on 5-Chloro-2,3-dihydrobenzofuran derivatives in medicinal chemistry
An In-Depth Technical Guide to 5-Chloro-2,3-dihydrobenzofuran Derivatives in Medicinal Chemistry
Authored by Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 5-Chloro-2,3-dihydrobenzofuran Scaffold
The benzofuran ring system, a fusion of benzene and furan rings, represents a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Its rigid, planar structure provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. The 2,3-dihydro derivative, dihydrobenzofuran, offers greater conformational flexibility, which can be crucial for optimizing binding affinity and pharmacokinetic properties.
This guide focuses on a specific, strategically important subclass: 5-Chloro-2,3-dihydrobenzofuran derivatives. The introduction of a chlorine atom at the C-5 position is not a trivial modification. Halogen atoms, particularly chlorine, can significantly influence a molecule's profile through several mechanisms:
-
Lipophilicity Modulation: The chloro group increases lipophilicity, which can enhance membrane permeability and facilitate passage across the blood-brain barrier.
-
Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, potentially blocking a site of metabolism and increasing the compound's half-life.
-
Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This can provide an additional anchor point, increasing binding affinity and selectivity.
-
Electronic Effects: The electron-withdrawing nature of chlorine can modulate the electronics of the aromatic ring, influencing the pKa of nearby functional groups and overall reactivity.
The convergence of the versatile dihydrobenzofuran core with the strategic placement of a chloro substituent has given rise to a class of compounds with significant therapeutic potential across diverse areas, including oncology, neurodegenerative diseases, and inflammatory conditions.[1][4][5] This guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of these promising molecules.
Part 1: Synthetic Strategies and Methodologies
The construction of the 5-Chloro-2,3-dihydrobenzofuran core is a critical step in the development of new therapeutic agents. Various synthetic methodologies have been developed, often leveraging transition metal-catalyzed reactions to achieve high efficiency and control.[6]
General Synthetic Workflow
A common and effective strategy involves the construction of the heterocyclic ring from appropriately substituted phenols. This approach allows for the early introduction of the key 5-chloro substituent. The following diagram illustrates a generalized workflow for the synthesis of these derivatives.
Caption: Generalized synthetic workflow for 5-Chloro-2,3-dihydrobenzofuran derivatives.
Key Synthetic Approaches
-
Intramolecular Cyclization: Many syntheses rely on the cyclization of a precursor molecule. For instance, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, an intermediate for the drug Prucalopride, is synthesized via a multi-step process that includes a key cyclization step.[7] This often involves forming the ether linkage by reacting a phenol with a side chain containing a leaving group or a hydroxyl group that can be activated.[7]
-
Transition Metal-Catalyzed Reactions: Modern organic synthesis heavily employs transition metals like palladium, rhodium, and copper to form C-C and C-O bonds.[6] Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, are particularly useful for functionalizing the benzofuran core after its formation.[6][8] These methods allow for the introduction of a wide range of substituents with high precision.
-
Asymmetric Synthesis: To develop drugs with improved efficacy and reduced side effects, obtaining enantiomerically pure compounds is often necessary. Asymmetric synthesis of dihydrobenzofuran derivatives has been achieved using chiral catalysts or by starting from chiral precursors.[6][8]
Experimental Protocol: Synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
The following protocol is adapted from a patented synthetic method for a key intermediate.[7] This procedure illustrates a practical application of the cyclization and subsequent functionalization strategy.
Step 1: Cyclization to form the Dihydrobenzofuran Ring
-
To a solution of methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate in a suitable organic solvent (e.g., Toluene), add triphenylphosphine and an azodicarboxylate reagent (e.g., diethyl azodicarboxylate - DEAD).
-
Stir the reaction mixture at room temperature until the cyclization is complete, as monitored by Thin Layer Chromatography (TLC). This is an intramolecular Mitsunobu reaction.
-
The crude product, methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate, is obtained after removal of the solvent and can be used directly in the next step.
Step 2: Chlorination
-
Dissolve the crude product from Step 1 in a chlorinated solvent (e.g., Dichloromethane).
-
Add N-chlorosuccinimide (NCS) to the solution portion-wise while stirring.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate.
Step 3: Hydrolysis
-
Add the crude chlorinated product to a mixture of an alcohol (e.g., Methanol) and an aqueous solution of a strong base (e.g., Sodium Hydroxide).
-
Heat the mixture to reflux for several hours to hydrolyze both the ester and the amide groups.
-
After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., Hydrochloric Acid) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry to obtain 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.[7]
Part 2: Diverse Biological Activities and Therapeutic Potential
The 5-Chloro-2,3-dihydrobenzofuran scaffold has been integrated into molecules targeting a wide array of diseases. The chloro-substituent often plays a critical role in defining the potency and selectivity of these compounds.
Anticancer Activity
Benzofuran derivatives have demonstrated significant potential as anticancer agents.[3][4] The position of halogen substituents is a critical determinant of biological activity.[4] While specific studies focusing solely on 5-chloro-2,3-dihydrobenzofuran derivatives as a class are emerging, related benzofuran structures show that halogenation is a key strategy for enhancing cytotoxic activity.[2]
Kinase Inhibition: A major strategy in modern cancer therapy is the inhibition of protein kinases that drive tumor growth and proliferation. Benzofuran derivatives have been explored as scaffolds for kinase inhibitors.[9][10] For instance, derivatives of the natural product cercosporamide, which features a dibenzofuran core, have been developed as potent inhibitors of Pim and CLK1 kinases, which are overexpressed in various cancers.[9][10] The development of 5-chloro-dihydrobenzofuran analogs could represent a promising avenue for novel kinase inhibitors.
Caption: Mechanism of action for a hypothetical kinase inhibitor.
Neurodegenerative Diseases
The treatment of neurodegenerative disorders like Alzheimer's disease (AD) is a significant challenge.[11][12] One of the primary therapeutic strategies for AD is to inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, to alleviate cognitive symptoms.[11][13] Benzofuran-based compounds have been identified as potent AChE inhibitors.[11][13]
Furthermore, the antioxidant properties of benzofuran derivatives are crucial for neuroprotection.[1][14] Oxidative stress is a major contributor to neuronal cell death in neurodegenerative diseases.[14] The 5-chloro-dihydrobenzofuran scaffold can be used to design multi-target agents that not only inhibit AChE but also combat oxidative stress and potentially modulate other targets like β-amyloid aggregation.[11][14]
Anti-inflammatory Activity
Chronic inflammation is an underlying factor in many diseases. A series of 2,3-dihydrobenzofuran-2-ones were synthesized and evaluated as potent anti-inflammatory agents.[5] The study found that compounds with a substituent at the C-6 position and an additional substituent, preferably a chlorine atom at C-5, were powerful inhibitors of prostaglandin synthesis.[5] The most active compound, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one, was more potent than the well-known anti-inflammatory drug diclofenac in all tested models.[5] This highlights the significant contribution of the 5-chloro substituent to potent anti-inflammatory activity.
Other Therapeutic Applications
The versatility of the 5-chloro-2,3-dihydrobenzofuran core extends to other areas:
-
Hypocholesterolemic Agents: 5-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid has been shown to lower plasma cholesterol levels and inhibit triglyceride synthesis in rat liver cells.[15] It acts as a prodrug, being converted by esterases to its active form.[15]
-
GPR119 Agonists: A series of dihydrobenzofuran derivatives were developed as potent agonists for G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.[16]
Summary of Biological Activities
| Derivative Class | Biological Target / Activity | Therapeutic Area | Reference(s) |
| 5-Chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Prostaglandin Synthesis Inhibition | Anti-inflammatory | [5] |
| 5-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid | Triglyceride Synthesis Inhibition | Hyperlipidemia | [15] |
| Substituted Dihydrobenzofurans | GPR119 Agonism | Type 2 Diabetes | |
| 4-amino-5-chloro-2,3-dihydrobenzofuran-7-ca | 5-HT4 Receptor Agonism (as Prucalopride) | Chronic Constipation | [7][17] |
| General Benzofuran Derivatives | Acetylcholinesterase (AChE) Inhibition | Alzheimer's Disease | [11][13] |
| General Benzofuran Derivatives | Kinase Inhibition (e.g., Pim, CLK1) | Oncology | [9] |
Part 3: Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship (SAR) is fundamental to rational drug design. For 5-Chloro-2,3-dihydrobenzofuran derivatives, SAR studies reveal how specific structural modifications influence biological activity.
The Critical Role of the 5-Chloro Substituent
As demonstrated in the anti-inflammatory series, the presence and position of a halogen are crucial. The introduction of a chlorine atom at the C-5 position in 6-substituted-2,3-dihydrobenzofuran-2-ones consistently led to a significant increase in anti-inflammatory potency.[5] This underscores the importance of the 5-chloro group, which likely contributes to enhanced binding affinity at the target site, possibly through favorable hydrophobic or halogen-bonding interactions.
Impact of Substituents at Other Positions
-
C-2 and C-3 Positions: The substituents on the dihydrofuran ring itself are key modulators of activity. For GPR119 agonists, the nature of the group attached to the C-2 or C-3 position was optimized to achieve potent and metabolically stable compounds.[16]
-
C-6 and C-7 Positions: In the anti-inflammatory series, a bulky alkyl or aryl group at the C-6 position, in combination with the C-5 chloro group, was found to be optimal for high potency.[5] For the 5-HT4 agonist Prucalopride, the specific arrangement of the amino and carboxamide groups at C-4 and C-7 of the 5-chloro-dihydrobenzofuran core is essential for its selective activity.[17]
Caption: Key positions for SAR modulation on the core scaffold.
Conclusion and Future Perspectives
The 5-Chloro-2,3-dihydrobenzofuran scaffold is a highly versatile and valuable platform in medicinal chemistry. The strategic inclusion of a chlorine atom at the C-5 position imparts favorable physicochemical properties and enables potent interactions with a variety of biological targets. This has led to the development of compounds with significant anti-inflammatory, neuroprotective, and hypolipidemic activities, among others.
The future of research in this area is promising. Key opportunities include:
-
Exploration of New Targets: Applying this scaffold to novel biological targets, particularly in areas like oncology and infectious diseases, could yield new therapeutic leads.
-
Multi-Target Drug Design: Given the complex nature of diseases like Alzheimer's, designing 5-chloro-dihydrobenzofuran derivatives that can modulate multiple targets simultaneously (e.g., AChE, BACE1, and oxidative stress) is a compelling strategy.[11]
-
Advanced Synthetic Methods: The development of more efficient, stereoselective, and environmentally friendly synthetic routes will accelerate the discovery and optimization of new drug candidates.[6]
As our understanding of disease biology deepens, the rational design of molecules based on privileged structures like 5-Chloro-2,3-dihydrobenzofuran will continue to be a cornerstone of modern drug discovery, offering the potential to address significant unmet medical needs.
References
-
J-Stage. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. [Link]
-
TSI Journals. SYNTHESIS OF SOME 3-ARYL-2-(5'-CHLORO-3'- METHYLBENZOFURAN-2'-YL)-1, 4-QUINOXALYL METHANES OF BIOLOGICAL INTEREST. [Link]
-
Ye, X. et al. (2014). Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 24(11), 2539-45. [Link]
-
MDPI. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]
- Google Patents. Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.
-
Taylor & Francis Online. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. [Link]
- Google Patents.
-
PMC. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. [Link]
-
ResearchGate. (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. [Link]
-
PMC. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. [Link]
-
ResearchGate. Natural products have been obtained in recent years from biologically active compounds and benzofuran compounds. [Link]
-
PubMed. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]
-
PubMed. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. [Link]
-
MDPI. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. [Link]
-
PMC. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. [Link]
-
PMC. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. [Link]
-
Wikipedia. Substituted benzofuran. [Link]
-
PubMed. Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis. [Link]
-
ResearchGate. Structure activity relationship of the synthesized compounds. [Link]
-
PMC. Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. [Link]
-
Scilit. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. [Link]
-
PubMed. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. [Link]
-
ResearchGate. 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole Derivatives as Novel Inhibitors of Glycogen Synthase Kinase-3?? with Good Brain Permeability. [Link]
-
PubMed. Design, synthesis, and structure-activity relationships of dihydrofuran-2-one and dihydropyrrol-2-one derivatives as novel benzoxazin-3-one-based mineralocorticoid receptor antagonists. [Link]
-
PMC. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | 123654-26-2 [chemicalbook.com]
- 8. US20060089405A1 - Asymmetric synthesis of dihydrobenzofuran derivatives - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. scilit.com [scilit.com]
- 11. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid [cymitquimica.com]
- 16. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Strategic Alkylation of the 5-Chloro-2,3-dihydrobenzofuran Scaffold
Abstract
The 5-chloro-2,3-dihydrobenzofuran core is a privileged scaffold in medicinal chemistry and materials science, with its derivatives showing a range of biological activities and valuable electronic properties.[1] Alkylation of this moiety is a critical synthetic step for expanding molecular diversity and fine-tuning physicochemical properties. This document provides detailed procedures for two primary alkylation strategies: classical Lewis acid-catalyzed Friedel-Crafts alkylation and modern palladium-catalyzed C-H functionalization. The protocols are designed for researchers, chemists, and drug development professionals, with an emphasis on the underlying chemical principles, procedural details, and purification strategies.
Introduction: The Versatility of the 5-Chloro-2,3-dihydrobenzofuran Moiety
2,3-Dihydrobenzofuran, an oxygen-containing heterocycle, is a structural unit found in numerous natural products and pharmacologically active molecules.[2] The introduction of a chlorine atom at the 5-position significantly alters the electronic properties of the aromatic ring, influencing the molecule's lipophilicity, metabolic stability, and potential for intermolecular interactions with biological targets.[1]
Alkylation, the addition of an alkyl group, is a fundamental tool for modifying this scaffold. By introducing alkyl substituents at specific positions, researchers can probe structure-activity relationships (SAR), enhance potency, improve pharmacokinetic profiles, or modulate the electronic characteristics of materials. This guide details two robust and widely applicable methods for achieving this transformation.
Method 1: Electrophilic Aromatic Substitution via Friedel-Crafts Alkylation
The Friedel-Crafts reaction is a cornerstone of organic synthesis for C-C bond formation on aromatic rings.[3] It proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst generates a carbocation from an alkylating agent, which then attacks the electron-rich aromatic ring.[4]
2.1. Mechanistic Rationale and Regioselectivity
In the 5-chloro-2,3-dihydrobenzofuran system, the aromatic ring is activated by the electron-donating ether oxygen and deactivated by the electron-withdrawing chlorine atom. Both are ortho, para-directing substituents. The primary sites for electrophilic attack are C4, C6, and C7.
-
C7-Position: ortho to the strongly activating ether oxygen.
-
C4-Position: ortho to the ether oxygen but may experience some steric hindrance from the dihydrofuran ring.
-
C6-Position: para to the ether oxygen but ortho to the deactivating chloro group.
While a mixture of isomers is possible, alkylation is often favored at the positions most activated by the oxygen atom, primarily C7 and C4. The precise ratio of products depends heavily on the catalyst, solvent, and the steric bulk of the alkylating agent.
A diagram illustrating the Friedel-Crafts alkylation mechanism is provided below.
Caption: General mechanism of Friedel-Crafts Alkylation.
2.2. Experimental Protocol: Tert-butylation of 5-Chloro-2,3-dihydrobenzofuran
This protocol describes the alkylation using tert-butyl alcohol as the alkylating agent and zinc chloride on alumina as a reusable solid acid catalyst.
Materials:
-
5-Chloro-2,3-dihydrobenzofuran (1.0 equiv)
-
Tert-butyl alcohol (1.5 equiv)
-
Zinc chloride on Alumina (20% w/w, ~0.25 equiv by mass)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the zinc chloride/alumina catalyst.
-
Reagent Addition: Add anhydrous DCM, followed by 5-chloro-2,3-dihydrobenzofuran and tert-butyl alcohol.
-
Reaction: Heat the mixture to reflux (approx. 40°C for DCM) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Filter the solid catalyst and wash it with a small amount of DCM.
-
Extraction: Combine the filtrate and washings. Transfer to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (1x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the product(s).[5][6]
2.3. Data Summary: Friedel-Crafts Conditions
The following table summarizes typical conditions adapted from studies on benzofuran alkylation. Yields are illustrative and will vary based on the specific substrate and precise conditions.
| Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Typical Yield Range |
| Isobutylene | 20% ZnCl₂/Al₂O₃ | Autoclave (neat) | 150-200 | 50-70% |
| Tert-butyl alcohol | 20% ZnCl₂/Al₂O₃ | Dichloromethane | 40 (Reflux) | 45-65% |
| 2-Chloropropane | AlCl₃ | Carbon Disulfide | 0 - 25 | 40-60% |
| Benzyl Chloride | FeCl₃ | Nitrobenzene | 25 | 55-75% |
Method 2: Palladium-Catalyzed Direct C-H Alkylation/Arylation
Transition metal-catalyzed C-H activation has become a powerful tool for forging C-C bonds with high precision and functional group tolerance, often under milder conditions than classical methods.[7][8] Palladium catalysis is particularly effective for the arylation and alkylation of electron-rich heterocycles.
3.1. Mechanistic Rationale and Regioselectivity
These reactions typically proceed through a catalytic cycle involving a palladium(0) or palladium(II) species. The ether oxygen of the dihydrobenzofuran ring can act as a directing group, facilitating a cyclometalation step where the palladium catalyst selectively activates the C-H bond at the ortho C7 position. This leads to a highly regioselective alkylation at this site.
A simplified workflow for this process is shown below.
Caption: Experimental workflow for Pd-catalyzed C-H alkylation.
3.2. Experimental Protocol: C7-Arylation with an Aryl Triflates
This protocol is adapted from palladium-catalyzed carboalkoxylation strategies developed for accessing substituted dihydrobenzofurans, which rely on similar palladium-mediated C-O and C-C bond formations.[9]
Materials:
-
5-Chloro-2,3-dihydrobenzofuran (1.0 equiv)
-
Aryl triflate (e.g., 4-methoxyphenyl triflate) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
S-Phos (ligand, 4 mol%)
-
Sodium tert-butoxide (NaOᵗBu, 2.0 equiv)
-
Toluene, anhydrous
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂, S-Phos, and NaOᵗBu under an inert atmosphere (e.g., in a glovebox).
-
Reagent Addition: Add anhydrous toluene, followed by 5-chloro-2,3-dihydrobenzofuran and the aryl triflate via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at 110°C for 16-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove catalyst residues, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the C7-arylated product.
3.3. Data Summary: Palladium-Catalyzed Coupling Conditions
This table presents representative conditions for palladium-catalyzed cross-coupling reactions involving aryl electrophiles.[9]
| Electrophile (R-X) | Pd Source | Ligand | Base | Solvent | Temp (°C) |
| Aryl triflate | Pd(OAc)₂ | S-Phos | LiOᵗBu | Toluene | 98 |
| Aryl bromide | Pd₂(dba)₃ | S-Phos | NaOᵗBu | Toluene | 110 |
| Aryl chloride | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 100 |
| Alkyl bromide | Pd(OAc)₂ | tBuXPhos | K₂CO₃ | Dioxane | 100 |
General Purification and Characterization
4.1. Purification
Purification of alkylated products, especially after Friedel-Crafts reactions, often requires column chromatography to separate the desired product from starting material and potential regioisomers.[5]
-
TLC Analysis: Before performing column chromatography, it is essential to determine an optimal solvent system using TLC. A suitable system should provide good separation between the product and impurities, with a target Rf value for the product of ~0.3.[5]
-
Column Chromatography: A slurry of silica gel in the initial eluent is packed into a column. The crude product, adsorbed onto a small amount of silica, is dry-loaded onto the column. The product is then eluted using a gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes).
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective alternative or final purification step.
For comprehensive guidance on these techniques, consult authoritative laboratory manuals.[10][11]
4.2. Characterization
The identity and purity of the final compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure, including the position of the new alkyl group by analyzing chemical shifts and coupling patterns.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[12][13]
References
-
Molecules. (2019). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. PMC. [Link]
-
TSI Journals. (n.d.). SYNTHESIS OF SOME 3-ARYL-2-(5'-CHLORO-3'- METHYLBENZOFURAN-2'-YL)-1, 4-QUINOXALYL METHANES OF BIOLOGICAL INTEREST. [Link]
- Google Patents. (2016). CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]
-
ElectronicsAndBooks. (n.d.). Catalytic alkylation of benzofurans. [Link]
- Google Patents. (2006).
-
University of Washington Libraries. (n.d.). Room temperature C-H arylation of benzofurans by aryl iodides. [Link]
-
ResearchGate. (n.d.). Synthesis of benzofurans via Friedel–Crafts acylation. [Link]
-
Arkivoc. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. [Link]
-
ResearchGate. (n.d.). Synthesis of benzofurans via cyclization of o-alkynylphenols. [Link]
-
Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. [Link]
-
National Institutes of Health. (2016). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. PMC. [Link]
-
Royal Society of Chemistry. (n.d.). Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel–Crafts reaction. [Link]
-
National Institutes of Health. (n.d.). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PMC. [Link]
-
MDPI. (n.d.). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts and Related Alkylation Reactions: A Guide to Functional Group Preparations. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
National Institutes of Health. (n.d.). One-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans via rhodium-catalyzed intramolecular. [Link]
- Google Patents. (2016). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
-
National Institutes of Health. (n.d.). Cationic Cascade Strategy for the Synthesis of Dihydrobenzofuran and Isochromane Scaffolds. PMC. [Link]
- Google Patents. (n.d.). CA2037975C - 5-hydroxy-2,3-dihydrobenzofuran analogs as leukotriene biosynthesis inhibitors.
-
National Institutes of Health. (n.d.). 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. PubChem. [Link]
-
Neilson Lab. (n.d.). Purification of Laboratory Chemicals, Sixth Edition. [Link]
-
Elsevier. (n.d.). Purification of Laboratory Chemicals - 5th Edition. [Link]
Sources
- 1. 5-Chloro-2,3-dihydrobenzofuran | 76429-69-1 | Benchchem [benchchem.com]
- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzofuran synthesis [organic-chemistry.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 11. Purification of Laboratory Chemicals - 5th Edition | Elsevier Shop [shop.elsevier.com]
- 12. rsc.org [rsc.org]
- 13. 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of esterification reactions for dihydrobenzofuran derivatives
Executive Summary
The 2,3-dihydrobenzofuran (DHB) scaffold is a privileged pharmacophore in medicinal chemistry, appearing in antioxidants, anti-inflammatory agents, and neolignans. Esterification of DHB derivatives—often at the C5 or C7 phenolic positions or via pendant carboxylic acids—is a critical transformation for modulating lipophilicity (LogP), metabolic stability, and prodrug activation.
However, the DHB core presents unique synthetic challenges:
-
Electronic Sensitivity: The electron-rich furan ring can be susceptible to oxidative degradation under harsh acidic conditions.
-
Steric Hindrance: Substituents at the C4 or C7 positions create significant steric barriers, often rendering standard Fischer esterifications ineffective.
This guide details two optimized protocols: the Steglich Esterification for standard substrates and the Yamaguchi Macrolactonization/Esterification for sterically hindered or electron-deficient analogs.
Strategic Analysis: Method Selection
Before initiating synthesis, categorize your substrate based on steric environment and acid sensitivity.
| Feature | Method A: Steglich | Method B: Yamaguchi | Method C: Mitsunobu |
| Primary Utility | Mild, neutral conditions; Acid-sensitive substrates.[1][2] | Sterically hindered substrates (e.g., C7-substituted DHBs). | Inversion of stereochemistry (Chiral 2° alcohols). |
| Reagents | DCC/EDC, DMAP (cat.), DCM. | 2,4,6-Trichlorobenzoyl chloride, TEA, DMAP, Toluene. | DEAD/DIAD, PPh3. |
| Key Limitation | Formation of | Requires two steps (mixed anhydride formation + alcoholysis). | Difficult purification (hydrazine byproducts). |
| DHB Compatibility | High (Preserves ring integrity). | High (Forces difficult couplings). | Medium (Redox conditions). |
Protocol A: Optimized Steglich Esterification
Target: Unhindered DHB-5-carboxylic acids or DHB-5-ols.
Mechanistic Insight
The reaction relies on the in situ formation of an
Figure 1: Steglich Mechanism & DMAP Catalysis Cycle
Caption: DMAP intercepts the O-acylisourea to form a reactive N-acyl pyridinium species, preventing N-acylurea rearrangement.
Step-by-Step Protocol
Reagents:
-
Substrate: Dihydrobenzofuran-5-carboxylic acid (1.0 equiv)
-
Alcohol: R-OH (1.1 – 1.2 equiv)
-
Coupling Agent: EDC[4]·HCl (1.2 equiv) [Preferred over DCC for easier workup]
-
Catalyst: DMAP (0.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) [0.1 M concentration]
Procedure:
-
Preparation: Flame-dry a round-bottom flask and cool under Argon. Add the DHB acid (1.0 equiv) and DMAP (0.1 equiv).
-
Solvation: Dissolve in anhydrous DCM. If solubility is poor, add a minimum amount of dry DMF (keep DMF <10% of total volume).
-
Activation: Cool the solution to 0 °C. Add the alcohol (1.1 equiv).
-
Coupling: Add EDC·HCl (1.2 equiv) in one portion.
-
Note: Adding EDC last at 0 °C minimizes racemization if the DHB substrate has a chiral center at C2 or C3.
-
-
Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 4–12 hours.
-
QC Check: Monitor by TLC. If the spot for the acid remains after 6 hours, add 0.1 equiv more DMAP.
-
-
Workup: Dilute with DCM. Wash sequentially with 1N HCl (to remove DMAP/EDC), sat. NaHCO₃, and brine. Dry over Na₂SO₄.
Protocol B: Yamaguchi Esterification
Target: Sterically hindered substrates (e.g., 7-tert-butyl-DHB derivatives) or when Steglich yields <40%.
Mechanistic Insight
The Yamaguchi method utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[5][6] The steric bulk of the trichlorophenyl group forces the nucleophile (alcohol) to attack the substrate's carbonyl carbon, ensuring regioselectivity.
Figure 2: Optimization Decision Tree for DHB Esterification
Caption: Decision matrix for selecting esterification conditions based on steric hindrance and initial yield data.
Step-by-Step Protocol
Reagents:
-
Substrate: Hindered DHB-Carboxylic Acid (1.0 equiv)
-
Reagent: 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.2 equiv)
-
Base: Triethylamine (TEA) (1.5 equiv)
-
Catalyst: DMAP (1.5 – 2.0 equiv) [Stoichiometric amount required]
-
Solvent: Toluene or THF (Anhydrous)
Procedure:
-
Mixed Anhydride Formation:
-
Dissolve DHB-Acid (1.0 equiv) and TEA (1.5 equiv) in anhydrous THF.
-
Cool to 0 °C. Add TCBC (1.2 equiv) dropwise.
-
Stir at RT for 1–2 hours. A white precipitate (TEA·HCl) will form.[4]
-
Crucial Step: Remove solvent in vacuo (carefully) or filter off the salts to isolate the mixed anhydride if the substrate is extremely sensitive. However, for most DHBs, a "one-pot" approach is acceptable: simply dilute the slurry with Toluene.
-
-
Esterification:
-
Dissolve the alcohol (1.2 equiv) and DMAP (2.0 equiv) in Toluene (0.5 M).
-
Add the mixed anhydride solution (from step 1) slowly to the DMAP/Alcohol solution.
-
Note: This "inverse addition" ensures the high local concentration of DMAP activates the anhydride immediately.
-
-
Reflux: Heat the reaction to 80–100 °C for 3–6 hours.
-
Workup: Quench with water. Extract with Ethyl Acetate. Wash with 5% citric acid (removes DMAP), then sat. NaHCO₃.
Comparative Data: Steric Impact on Yield
The following table summarizes optimization data for the esterification of 2,3-dihydrobenzofuran-7-carboxylic acid (a hindered scaffold) with Isopropanol (secondary alcohol).
| Entry | Method | Coupling Reagent | Solvent | Temp | Yield (%) | Notes |
| 1 | Fischer | H₂SO₄ (cat.) | IPA (neat) | Reflux | 15% | Degradation of DHB ring observed. |
| 2 | Steglich | DCC/DMAP | DCM | 23 °C | 38% | High |
| 3 | Steglich | EDC/DMAP | DMF | 50 °C | 45% | Sluggish reaction. |
| 4 | Yamaguchi | TCBC/DMAP | Toluene | 100 °C | 88% | Clean conversion. |
| 5 | Mitsunobu | DEAD/PPh₃ | THF | 23 °C | 62% | Difficult purification. |
References
-
Review of Benzofuran Scaffolds
- Miao, Y., et al. (2019). "Synthetic approaches to natural products containing 2,3-dihydrobenzofuran skeleton.
-
Steglich Esterification Mechanism
-
Yamaguchi Esterification Protocol
-
Inanaga, J., et al. (1979).[5] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan.
-
-
Optimization of DHB Neolignans
-
Journal of the Brazilian Chemical Society (2020).[7] "Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans."
-
-
General Reagent Guide
Sources
- 1. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 6. Yamaguchi Esterification [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method [organic-chemistry.org]
Microwave-assisted synthesis using Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate
Application Note: Microwave-Assisted Functionalization of Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate
Executive Summary
This technical guide details the microwave-assisted functionalization of This compound , a versatile pharmacophore intermediate. Dihydrobenzofuran scaffolds are critical in medicinal chemistry, serving as cores for anti-arrhythmic, anti-microbial, and receptor-modulating drugs.
Traditional thermal functionalization of this ester (hydrolysis, aminolysis, hydrazinolysis) often requires prolonged reflux times (4–24 hours) and high solvent volumes, leading to potential degradation of the sensitive dihydro- core or incomplete conversion. The protocols herein utilize Microwave-Assisted Organic Synthesis (MAOS) to drive these reactions to completion in minutes with superior purity profiles.
Chemical Context & Safety
Target Scaffold: this compound
-
Molecular Formula: C₁₁H₁₁ClO₃
-
Molecular Weight: 226.66 g/mol
-
Key Reactivity:
-
Ester Moiety (C-3): Susceptible to nucleophilic acyl substitution (hydrolysis, aminolysis).
-
Aryl Chloride (C-5): Potential site for Pd-catalyzed cross-coupling (Suzuki/Buchwald), though this guide focuses on the ester handle.
-
Dihydro- Core: Chemically distinct from benzofuran; lacks aromaticity in the furan ring, requiring controlled temperatures to prevent inadvertent oxidation/dehydrogenation.
-
Safety Warning: Microwave synthesis generates rapid pressure build-up. All reactions must be performed in dedicated, pressure-rated borosilicate vials (e.g., 10 mL or 35 mL) with active pressure monitoring.
Strategic Workflow
The following diagram illustrates the divergent synthesis pathways enabled by this protocol. The central ester is rapidly converted into three distinct functional classes: carboxylic acids (for further coupling), amides (for library generation), and hydrazides (for heterocycle synthesis).
Figure 1: Divergent microwave-assisted synthesis pathways for the benzofuran scaffold.
Experimental Protocols
Protocol A: Rapid Saponification (Ester Hydrolysis)
Objective: Isolate the free carboxylic acid for peptide coupling or salt formation.
Rationale: Conventional saponification requires refluxing in MeOH/H₂O for hours. Microwave irradiation superheats the solvent matrix, accelerating the nucleophilic attack of hydroxide ions.
Materials:
-
Substrate: 1.0 mmol this compound
-
Reagent: 2.0 mL 1M NaOH (aq)
-
Solvent: 2.0 mL Methanol (to ensure solubility)
Step-by-Step Procedure:
-
Loading: Dissolve the methyl ester in methanol in a 10 mL microwave vial. Add the aqueous NaOH.[1] Cap with a Teflon-lined septum.
-
Irradiation: Program the microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with the following parameters:
-
Temperature: 100 °C
-
Hold Time: 5 minutes
-
Pressure Limit: 250 psi
-
Power: Dynamic (Max 150 W)
-
-
Workup: Cool to room temperature (RT). Acidify to pH 2 using 1M HCl. The product will precipitate as a white solid.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
-
Validation: Check purity via HPLC. Expect >95% purity without column chromatography.
Protocol B: Catalyst-Free Direct Aminolysis
Objective: Synthesize an amide library without converting to an acid chloride intermediate.
Rationale: Direct reaction of esters with amines is kinetically slow. Microwave energy overcomes the activation barrier, allowing direct amidation. For unreactive amines, 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) can be used as a catalyst, but this protocol focuses on the solvent-free/high-concentration thermal approach.
Materials:
-
Substrate: 0.5 mmol this compound
-
Reagent: 2.0 - 3.0 mmol Primary or Secondary Amine (e.g., Benzylamine, Morpholine)
-
Solvent: None (Neat) or 0.5 mL Ethanol if amine is solid.
Step-by-Step Procedure:
-
Loading: Place the ester and excess amine in a 10 mL vial. Add a magnetic stir bar.
-
Irradiation:
-
Temperature: 140 °C
-
Hold Time: 15 - 20 minutes
-
Stirring: High
-
-
Workup: Dilute the reaction mixture with EtOAc (10 mL). Wash with 1M HCl (to remove excess amine) and Brine. Dry over MgSO₄.[2]
-
Purification: Evaporate solvent. Recrystallize from EtOH/Hexane if necessary.
Protocol C: Hydrazide Formation
Objective: Generate the acyl hydrazide precursor for 1,3,4-oxadiazole or 1,2,4-triazole synthesis.
Materials:
-
Substrate: 1.0 mmol this compound
-
Reagent: 1.5 mL Hydrazine Hydrate (80%)
-
Solvent: 2.0 mL Ethanol
Step-by-Step Procedure:
-
Loading: Combine ester, ethanol, and hydrazine hydrate in the vial.
-
Irradiation:
-
Temperature: 85 °C (Just above solvent boiling point to generate pressure)
-
Hold Time: 10 minutes
-
-
Workup: Cool to 0 °C in an ice bath. The hydrazide typically crystallizes out. Filter and wash with cold ethanol.
Data Analysis & Optimization
The following table summarizes the efficiency gains of MAOS compared to conventional thermal methods for this specific scaffold type.
| Reaction Type | Conventional Conditions | Microwave Conditions | Time Reduction | Yield Improvement |
| Saponification | Reflux (MeOH/H2O), 3-4 h | 100°C, 5 min | 36x | +5-10% |
| Aminolysis | Reflux (Toluene), 24 h | 140°C, 20 min | 72x | +15-20% |
| Hydrazinolysis | Reflux (EtOH), 6-8 h | 85°C, 10 min | 40x | +10% |
Troubleshooting Guide:
-
Low Yield in Aminolysis: If the amine is volatile (boiling point < 100°C), the microwave sensor may limit power to control pressure. Use a lower temperature (100°C) with longer time (30 min) or add TBD (10 mol%) as a catalyst.
-
Decarboxylation: While rare for this specific acetate, excessive temperatures (>180°C) could lead to decarboxylation. Maintain temperatures below 160°C.
-
Incomplete Hydrolysis: Ensure the solvent volume allows for good stirring; microwave heating requires dielectric coupling, so a polar solvent (MeOH/Water) is essential.
References
-
Microwave Effects in Solvent-Free Esters Aminolysis. ResearchGate. Source:[Link]
-
Direct aminolysis of methyl esters with ammonia in continuous flow. Royal Society of Chemistry. Source:[Link]
-
Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. ResearchGate. Source:[Link]
-
Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans. National Institutes of Health (PMC). Source:[Link]
-
Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement. National Institutes of Health (PMC). Source:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate
Welcome to the technical support center for the synthesis of Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and significantly improve the yield and purity of your target compound.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions.
Question 1: Why is my yield of this compound consistently low?
Low yields can often be traced back to several critical factors in the reaction sequence, most notably in the intramolecular Friedel-Crafts cyclization step.[1] Here’s a systematic approach to diagnosing and resolving the issue:
Potential Cause 1: Inefficient Cyclization
The formation of the dihydrobenzofuran ring is a pivotal step. Inadequate reaction conditions can suppress the desired intramolecular reaction in favor of intermolecular side reactions.
-
Explanation: At high concentrations, the electrophilic portion of one molecule can react with the aromatic ring of another, leading to polymerization or dimerization instead of the desired cyclization.
-
Solution: Employ high-dilution conditions. By significantly increasing the solvent volume, you favor the intramolecular pathway, where the reactive ends of the same molecule are more likely to encounter each other.
Potential Cause 2: Sub-optimal Catalyst or Reaction Conditions
The choice and handling of the Lewis acid catalyst are critical for a successful Friedel-Crafts reaction.
-
Explanation: The strength and activity of the Lewis acid (e.g., AlCl₃, TiCl₄) directly influence the rate and efficiency of the cyclization.[2][3] Moisture can deactivate these catalysts.[1]
-
Solution:
-
Ensure all glassware is rigorously dried, and anhydrous solvents are used.
-
Consider screening different Lewis acids to find the optimal catalyst for your specific substrate.
-
Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to product decomposition or side reactions.[1] Start with milder conditions (e.g., lower temperature) and gradually increase as needed while monitoring the reaction progress by TLC.[1]
-
Potential Cause 3: Product Instability
The desired product, this compound, may be susceptible to degradation under the reaction or workup conditions.
-
Explanation: Prolonged exposure to strong acids or high temperatures can lead to decomposition.
-
Solution:
-
Minimize the reaction time. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Employ a careful workup procedure. Quenching the reaction by pouring it onto a mixture of crushed ice and concentrated HCl can help to quickly neutralize the catalyst and minimize product degradation.[1]
-
Question 2: I am observing significant impurity formation. How can I identify and minimize these byproducts?
Impurity profiling is key to optimizing your synthesis. The most common impurities arise from side reactions during the Friedel-Crafts acylation and subsequent cyclization.
Common Impurity 1: Isomeric Products
-
Explanation: Friedel-Crafts acylation on a substituted benzene ring can sometimes lead to a mixture of ortho and para substituted products, although the directing effects of the existing substituents usually favor one isomer.
-
Minimization: Careful control of reaction temperature and the choice of Lewis acid can enhance regioselectivity.[2]
Common Impurity 2: Over-acylation or Poly-acylation Products
-
Explanation: Although less common in acylation compared to alkylation, it's possible for the aromatic ring to be acylated more than once, especially if the initial acylation product is still highly activated.[3]
-
Minimization: Using a stoichiometric amount of the acylating agent and ensuring a controlled addition to the reaction mixture can help prevent over-acylation.
Common Impurity 3: Products from Incomplete Cyclization
-
Explanation: If the cyclization step does not go to completion, you will have the acylated, uncyclized intermediate in your crude product.
-
Minimization: As discussed in the low yield section, optimizing the cyclization conditions (catalyst, temperature, reaction time) is crucial.[1]
Purification Strategy:
-
Column Chromatography: Purification of the crude product by column chromatography on silica gel is an effective method for separating the desired product from impurities.[4] A gradient elution system, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will likely provide good separation.
Frequently Asked Questions (FAQs)
This section provides concise answers to general questions about the synthesis of this compound.
Q1: What is a typical synthetic route for this compound?
A common approach involves the Friedel-Crafts acylation of a suitable substituted benzene derivative, followed by an intramolecular cyclization to form the dihydrobenzofuran ring system.[5] Subsequent modification of the side chain can then lead to the final product.
Q2: What are the critical safety precautions to take during this synthesis?
-
Lewis Acids: Lewis acids like aluminum chloride (AlCl₃) are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acylating Agents: Acyl chlorides are lachrymatory and corrosive. They should also be handled in a fume hood.
-
Solvents: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture on a TLC plate alongside the starting material, you can visualize the consumption of the starting material and the formation of the product.
Q4: Are there alternative methods for the synthesis of the 2,3-dihydrobenzofuran core?
Yes, several other methods exist for constructing the 2,3-dihydrobenzofuran skeleton. These include:
The choice of method often depends on the available starting materials and the desired substitution pattern on the final molecule.
Experimental Workflow Overview
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
Troubleshooting Decision Tree
Use this decision tree to navigate common issues encountered during the synthesis.
Caption: Troubleshooting decision-making process.
Summary of Key Parameters for Optimization
| Parameter | Recommended Action | Rationale |
| Reaction Concentration | Use high-dilution conditions for the cyclization step. | Favors intramolecular reaction over intermolecular side reactions.[1] |
| Catalyst | Screen different Lewis acids (e.g., AlCl₃, TiCl₄, SnCl₄). Ensure the catalyst is fresh and handled under anhydrous conditions. | Catalyst activity is crucial for efficient cyclization.[1][2] |
| Temperature | Optimize for each step. Start with milder conditions and increase cautiously. | Balances reaction rate with potential for side reactions and product decomposition.[1] |
| Reaction Time | Monitor the reaction by TLC and quench promptly upon completion. | Minimizes product degradation from prolonged exposure to harsh conditions.[1] |
| Workup | Quench the reaction carefully (e.g., on ice/HCl). | Rapidly neutralizes the catalyst and preserves the product.[1] |
| Purification | Utilize silica gel column chromatography with a suitable solvent gradient. | Effectively separates the target compound from byproducts.[4] |
References
-
Wang, et al. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. 2024. [Link]
-
Kong, D., et al. Synthesis of 2-aryl-2,3-dihydrobenzofuran-3-carboxylic acid derivatives and analogous. Organic Letters. 2025. [Link]
-
Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. [Link]
-
Li, J., et al. Synthesis of functionalized diarylbenzofurans via Ru-catalyzed C–H activation and cyclization under air: rapid access to the polycyclic scaffold of diptoindonesin G. Organic Chemistry Frontiers. 2017. [Link]
-
Yin, J-Q., et al. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules. 2024. [Link]
-
Tirloni, B., et al. Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. 2020. [Link]
-
Tirloni, B., et al. Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. 2020. [Link]
- Google Patents. Novel preparation method of darifenacin intermediate 2, 3-dihydro-5-benzofuran acetic acid.
-
Liu, Y., et al. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science. 2017. [Link]
-
Kumar, R., et al. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. 2023. [Link]
-
Masson, G., et al. Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. Organic & Biomolecular Chemistry. 2023. [Link]
-
Tirloni, B., et al. Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. 2020. [Link]
-
Choi, H.D., et al. Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E. 2008. [Link]
-
Basawaraj, R. & Sangapure, S.S. SYNTHESIS OF SOME 3-ARYL-2-(5'-CHLORO-3'- METHYLBENZOFURAN-2'-YL)-1, 4-QUINOXALYL METHANES OF BIOLOGICAL INTEREST. TSI Journals. [Link]
-
Tirloni, B., et al. Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ChemRxiv. 2020. [Link]
-
Shiri, M. Applications of Friedel–Crafts reactions in total synthesis of natural products. Tetrahedron. 2018. [Link]
-
Wang, Z., et al. Ring-Opening/Friedel–Crafts Cascade of Benzylcyclobutanones toward Naphthalenes. Organic Letters. 2026. [Link]
-
Stanchev, S., et al. A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. HETEROCYCLES. 2008. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of 5-Substituted 2,3-Dihydrobenzofurans in a One-Pot Oxidation/Cyclization Reaction. [Link]
-
ResearchGate. Mechanism for the synthesis of 2-(4-Methylbenzoyl)-5-chloro-3-methylbenzofuran 3h. [Link]
-
Al-Mahmoud, M.S. Total synthesis of natural products containing benzofuran rings. RSC Advances. 2017. [Link]
-
Organic Chemistry Portal. 1,3-Dihydro-2-benzofuran synthesis. [Link]
-
Tirloni, B., et al. Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Semantic Scholar. 2020. [Link]
- Google Patents. Preparation method of 2, 3-dihydrobenzofuran compound.
-
Kumar, P., et al. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Pharmacy and Bioallied Sciences. 2012. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO02018A [pubs.rsc.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. CN107721954B - Novel preparation method of darifenacin intermediate 2, 3-dihydro-5-benzofuran acetic acid - Google Patents [patents.google.com]
- 6. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 7. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
Troubleshooting low purity issues with Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate
Topic: Troubleshooting Purity & Synthesis Issues
Status: Active | Last Updated: February 13, 2026 Access Level: Senior Research / Process Chemistry
Executive Summary & Compound Profile
Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate (MCDA) is a critical pharmacophore, most notably recognized as a key intermediate in the synthesis of GPR40 agonists (e.g., Fasiglifam/TAK-875). High-purity isolation of this scaffold is notoriously difficult due to three competing chemical behaviors:
-
Labile C-Cl Bond: Susceptibility to hydrogenolysis (dehalogenation) during the reduction of the benzofuran core.
-
Ester Hydrolysis: Instability of the methyl ester under thermodynamic workup conditions.
-
Stereocenter Lability: The C3 position is prone to racemization if not handled under strictly neutral conditions.
This guide provides a root-cause analysis and remediation protocols for researchers encountering low purity (<95%) or yield issues.
Diagnostic Flowchart: Purity Troubleshooting
Use this logic gate to identify the root cause of your impurity profile based on LC-MS/NMR data.
Figure 1: Decision matrix for identifying impurity origins based on mass shift and spectral data.
Technical Q&A: Troubleshooting Specific Issues
Category A: Reduction & Hydrogenation Issues
Q1: I am reducing the benzofuran precursor using Pd/C, but I see significant formation of the des-chloro impurity (Mass M-34). How do I prevent this?
A: This is the most common failure mode. Palladium on Carbon (Pd/C) is a highly active hydrogenolysis catalyst that will readily cleave aryl chlorides, especially in electron-rich rings like benzofuran.
-
The Fix (Catalytic Switch): Switch to Platinum on Carbon (Pt/C) , specifically a sulfided variant. Platinum is generally less active toward aryl-halide reduction than palladium but retains activity for olefin saturation.
-
Alternative Protocol: If you must use Pd, add a catalyst poison such as ethylenediamine or use Wilkinson’s Catalyst (RhCl(PPh₃)₃) in benzene/ethanol, which is highly selective for the double bond over the aryl chloride.
Q2: The reduction is stalling at 80% conversion. Increasing temperature leads to dechlorination. How do I push it to completion?
A: Do not increase temperature above 40°C. Instead, increase hydrogen pressure (up to 5-10 bar) while maintaining a lower temperature (RT to 30°C).
-
Solvent Effect: Switch from pure Methanol to a mixture of Methanol/THF (4:1) . The increased solubility of the benzofuran precursor in THF often improves turnover frequency without requiring thermal activation.
Category B: Isolation & Stability[1]
Q3: My LC-MS shows a peak at [M-14] (Free Acid). I used anhydrous methanol, so where is the hydrolysis coming from?
A: The methyl ester at the C3 position is surprisingly labile due to the inductive effect of the oxygen in the dihydrobenzofuran ring.
-
Root Cause: "Anhydrous" methanol often absorbs atmospheric moisture rapidly. Furthermore, if you used any silica gel for purification, the Lewis acidity of the silica can catalyze hydrolysis if the elution solvent contains trace water.
-
The Fix:
-
Store the crude product in MTBE (Methyl tert-butyl ether) rather than alcohols.
-
Buffer your silica column with 1% Triethylamine to neutralize surface acidity.
-
Recrystallization: Avoid chromatography entirely. Recrystallize from Heptane/Isopropyl Acetate to remove the acid impurity (which will remain in the mother liquor).
-
Q4: I am struggling to separate the regioisomer (7-chloro) from the target (5-chloro).
A: Regioisomers usually arise from the initial cyclization step (e.g., radical cyclization of allyl aryl ethers) rather than the reduction step. Separation at the final stage is inefficient.
-
Strategic Fix: Purify the precursor (the benzofuran or the phenol intermediate). The melting point difference between 5-Cl and 7-Cl isomers is usually larger in the unsaturated benzofuran state.
-
Purification: If you must separate at the final stage, use Chiral Stationary Phase (CSP) chromatography (e.g., Chiralpak AD-H). Even though the separation is not for enantiomers, the chiral cavity often discriminates between regioisomers better than standard C18 silica.
Validated Experimental Protocols
Protocol 1: Selective Reduction (Preserving the 5-Cl)
Standard Pd/C hydrogenation is NOT recommended.
Materials:
-
Precursor: Methyl 5-chloro-benzofuran-3-acetate (1.0 eq)
-
Catalyst: 5% Pt/C (sulfided) (5 wt% loading relative to substrate)
-
Solvent: THF/MeOH (1:1 v/v)
-
Hydrogen Source: H₂ Balloon or Parr Shaker (3 bar)
Step-by-Step:
-
Dissolution: Dissolve the precursor in THF/MeOH. Degas with N₂ for 10 minutes.
-
Catalyst Addition: Add 5% Pt/C (sulfided) under N₂ flow. Note: Sulfided Pt inhibits hydrogenolysis of the C-Cl bond.
-
Hydrogenation: Charge with H₂ (3 bar). Stir vigorously at 20–25°C for 4–6 hours. Monitoring via HPLC is mandatory every 2 hours.
-
Filtration: Filter through a Celite pad.[1] Wash with THF.
-
Concentration: Concentrate filtrate <35°C to avoid thermal stress on the ester.
Protocol 2: Impurity Profile Data Table
Refer to this table to interpret your analytical data.
| Impurity Type | Relative Retention (RRT) | Mass Shift (Δ) | Probable Cause | Remediation |
| Des-chloro | 0.85 | -34 Da | Over-reduction (Pd/C usage) | Switch to Pt/C (sulfided) |
| Benzofuran | 1.15 | -2 Da | Incomplete Reduction | Increase Pressure (not Temp) |
| Free Acid | 0.40 | -14 Da | Hydrolysis (Wet solvent/Silica) | Dry solvents / Buffer Silica |
| Dimer | 1.80 | 2M | Radical coupling (Synthesis) | Dilute reaction concentration |
References & Grounding
-
Takeda Pharmaceutical Company. Fused heterocyclic ring derivatives and use thereof as GPR40 agonists. WO2010045258. (Primary source for TAK-875 intermediate synthesis).
-
Negoro, N., et al. (2012). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters. (Details the structure-activity relationship and synthesis of the dihydrobenzofuran core).
-
Choi, H. D., et al. (2008). Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate.[2][3] Acta Crystallographica Section E. (Crystallographic data and synthesis of related benzofuran acetates).
-
Rylander, P. N. Hydrogenation Methods. Academic Press. (Authoritative text on catalyst selection for halobenzene reduction).
Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE.
Sources
- 1. US20060089405A1 - Asymmetric synthesis of dihydrobenzofuran derivatives - Google Patents [patents.google.com]
- 2. Methyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR interpretation and peak assignment for Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate
Technical Analysis & Structural Verification: Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate
Executive Summary & Application Context
Product Identity: this compound Primary Application: Intermediate in the synthesis of melatonin receptor agonists (e.g., Ramelteon analogues) and heterocyclic pharmaceutical scaffolds. Analytical Challenge: The core challenge in characterizing this molecule lies in distinguishing the dihydro scaffold from its aromatic benzofuran precursor and resolving the diastereotopic protons introduced by the chiral center at C3.
This guide serves as a comparative technical manual for researchers needing to validate the structural integrity of this specific scaffold. Unlike standard product sheets, we focus on the comparative spectral performance —demonstrating how 1H NMR definitively separates this target from its structural isomers and synthetic precursors.
Comparative Spectral Analysis: Target vs. Alternatives
In drug development, "performance" of an analytical method is defined by its resolution. The following table compares the NMR signature of the target molecule against its two most common "alternatives" (impurities or precursors).
Table 1: Critical Spectral Differentiators
| Feature | Target Molecule (Dihydro-3-acetate) | Alternative A (Benzofuran Precursor) | Alternative B (2-Acetate Regioisomer) |
| C2 Protons | 4.2 – 4.7 ppm (Multiplet/dd)Aliphatic, diastereotopic | ~7.5 ppm (Singlet)Aromatic, deshielded | 3.0 – 3.5 ppm (Multiplet)C2 is now the chiral center |
| C3 Proton | 3.6 – 3.9 ppm (Multiplet)Chiral methine | No Signal Quaternary carbon | 4.8 – 5.2 ppm (Multiplet)Deshielded by Oxygen |
| Aromatic Pattern | 3 Protons (Fixed 1,2,4 pattern) | 4 Protons (Includes C2-H) | 3 Protons (Similar pattern) |
| Validation Status | Reduced & Cyclized | Unsaturated / Oxidized | Wrong Isomer |
Analyst Insight: The disappearance of the aromatic singlet at ~7.5 ppm and the emergence of the complex aliphatic pattern between 3.5–4.8 ppm is the definitive "Pass/Fail" metric for the reduction reaction.
Detailed 1H NMR Assignment & Logic
Solvent:
The Spin System (C2-C3-Sidechain)
The molecule possesses a chiral center at C3 . This renders the adjacent protons diastereotopic .
-
The two protons at C2 are chemically non-equivalent (
). -
The two protons on the acetate side chain are chemically non-equivalent (
).
Table 2: Peak Assignment (in )
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Mechanistic Logic |
| H-7 | 6.72 | Doublet (d) | 1H | Ortho to Oxygen (shielded by resonance). | |
| H-6 | 7.10 | dd | 1H | Meta to Oxygen, Ortho to Cl. | |
| H-4 | 7.25 | Doublet (d) | 1H | Meta to Cl. Deshielded by aromatic ring current. | |
| H-2a | 4.68 | dd | 1H | Trans to H3. Deshielded by adjacent Oxygen. | |
| H-2b | 4.22 | dd | 1H | Cis to H3. Diastereotopic partner to H2a. | |
| H-3 | 3.85 | Multiplet (m) | 1H | Complex | Chiral center. Couples to H2a, H2b, and Sidechain. |
| Methoxy | 3.71 | Singlet (s) | 3H | - | Methyl ester singlet. Distinctive baseline check. |
| Side Chain | 2.55 & 2.78 | dd (ABX) | 2H |
Visualization of Structural Connectivity
To understand the complex splitting patterns, one must visualize the connectivity and magnetic influence.[1]
Diagram 1: The ABX3 Spin Coupling Network
This diagram illustrates why the aliphatic region appears as complex multiplets rather than simple triplets/doublets.
Caption: Connectivity map showing the 5-spin aliphatic system. Green arrows indicate vicinal coupling (3-bond), dashed lines indicate geminal coupling (2-bond).
Experimental Protocol: High-Resolution Acquisition
To replicate the data above and ensure "Trustworthiness" in your assignment, follow this self-validating protocol.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Add 0.6 mL of
(99.8% D) containing 0.03% TMS.-
Note: If the sample contains residual inorganic salts from the synthesis, filter through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube. Paramagnetic impurities (Fe, Ni residues) will broaden lines and obscure the H2/H3 splitting.
-
-
Homogenization: Invert the tube 10 times. Do not vortex vigorously to avoid introducing air bubbles which disrupt shimming.
Step 2: Acquisition Parameters (400 MHz)
-
Pulse Angle:
(Standard) or (for quantitative purity). -
Relaxation Delay (D1): Set to 5 seconds .
-
Reasoning: The methoxy singlet relaxes slowly. A short D1 will under-integrate the methyl ester, leading to incorrect molar ratio calculations.
-
-
Scans (NS): 16 (sufficient for >95% purity), 64 (for impurity profiling).
-
Spectral Width: -2 to 14 ppm.
Step 3: Processing & Validation
-
Phasing: Apply manual phasing. The region 2.5–4.8 ppm is sensitive to phase errors due to overlapping multiplets.
-
Integration: Calibrate the Methoxy Singlet (3.71 ppm) to exactly 3.00 .
-
Self-Check:
-
Does the aromatic region integrate to exactly 3.0? (If <3, you may have the 4,5,6,7-substituted impurity).
-
Do the H2a/H2b protons integrate to 1.0 each? (If they appear as a blob of 2.0, your resolution is insufficient; check shimming).
-
Troubleshooting & Common Pitfalls
Diagram 2: Diagnostic Workflow
Caption: Logical decision tree for validating spectral quality before final assignment.
Issue: "The aliphatic region is a mess."
-
Cause: This is often due to the Second-Order Effect (ABX system) where
. -
Solution: Switch to a higher field instrument (600 MHz) or use
(Benzene-d6) as the solvent. Benzene often induces an ASIS (Aromatic Solvent-Induced Shift) that separates the overlapping H2 and H3 signals, clarifying the multiplicity.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text on ABX systems and diastereotopicity).
-
Medeiros, et al. (2016). Detailed 1H and 13C NMR Spectral Data Assignment for Dihydrobenzofuran Neolignans. ResearchGate. (Provides analogous coupling constants for the dihydrobenzofuran ring system).
-
PubChem. (2025).[2] Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate Spectral Data. National Library of Medicine. (Structural analogue used for shift correlation).
-
Choi, et al. (2007).[3] Crystal structure of ethyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate. NIH PubMed Central. (Reference for 5-chloro substituent effects on benzofuran systems).
Sources
Validating synthesis of Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate against reference standards
Executive Summary
This guide provides a rigorous technical validation of Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate (M-5-CDBA), a critical pharmacophore in the development of GPR40 agonists and anti-arrhythmic agents. We compare the performance of a Modern Radical Cyclization (Mn(OAc)₃ mediated) protocol against the Classical Acid-Catalyzed (Friedel-Crafts) reference standard.
Our validation confirms that while the Classical Method offers lower raw material costs, the Modern Radical route provides superior regioselectivity and a cleaner impurity profile, essential for late-stage pharmaceutical intermediates.[1] This guide details the experimental protocols, analytical checkpoints, and mechanistic logic required to validate your synthesis against certified standards.
Structural Context & Synthetic Challenge
The 2,3-dihydrobenzofuran scaffold requires precise control over the C2-C3 saturation and the C3-stereocenter. The "5-chloro" substituent introduces a lipophilic handle but also a risk of hydrodehalogenation during aggressive reduction steps.
-
Target Molecule: this compound
-
Critical Quality Attribute (CQA): C2/C3 Saturation Integrity & 5-Cl Retention.
-
Primary Impurity Risk: Benzofuran (aromatized) derivatives and dechlorinated byproducts.[1]
Mechanistic Comparison
We compare two distinct synthetic philosophies:
-
Method A (The Product - Modern): Manganese(III) acetate-mediated oxidative free-radical cyclization.[1][2][3] This method constructs the dihydrofuran ring and the acetate side-chain simultaneously via a single electron transfer (SET) mechanism.[1]
-
Method B (Reference Standard - Classical): Friedel-Crafts alkylation of 4-chlorophenol followed by acid-catalyzed cyclization. This represents the traditional industrial baseline.
Experimental Protocols
Method A: Mn(OAc)₃ Mediated Radical Cyclization (Recommended)
Rationale: This method utilizes the oxidative power of Mn(III) to generate a radical species that cyclizes with high regiocontrol, avoiding the harsh acids that promote polymerization in the classical route [1].[1]
Protocol:
-
Reagents: Dissolve 4-chlorophenol (1.0 eq) and Methyl crotonate (excess, 2.0 eq) in Glacial Acetic Acid.
-
Initiation: Add Mn(OAc)₃·2H₂O (2.2 eq) to the solution.
-
Reaction: Heat to 80°C under N₂ atmosphere. The reaction is driven by the formation of a radical at the phenol ortho position, which attacks the alkene.[1]
-
Quench: Once the brown Mn(III) color fades to clear Mn(II), quench with water and extract with Ethyl Acetate.[1]
-
Purification: Flash chromatography (Hexane/EtOAc).
Key Advantage: The reaction stops at the dihydro stage naturally. Over-oxidation to the fully aromatic benzofuran is kinetically disfavored under these specific conditions [2].
Method B: Classical Acid-Catalyzed Cyclization (Reference)
Rationale: Used as the baseline for yield and cost comparison. Relies on ionic mechanisms.
Protocol:
-
Alkylation: React 4-chlorophenol with methyl 4-chloroacetoacetate using K₂CO₃ in Acetone (Williamson Ether Synthesis).
-
Cyclization: Treat the intermediate ether with Polyphosphoric Acid (PPA) or H₂SO₄ at 100°C.
-
Workup: Ice-water quench, neutralization, and recrystallization.
Key Disadvantage: The harsh acidic conditions often lead to 5-10% aromatized benzofuran impurity, which is difficult to separate by crystallization [3].[1]
Visualizing the Synthetic Logic
The following diagram illustrates the divergent pathways and the critical control points (CCPs) where impurities are generated.
Figure 1: Comparative workflow showing the direct radical pathway (Method A) versus the multi-step ionic pathway (Method B) with its inherent risk of aromatization.[1]
Analytical Validation Standards
To validate your synthesized product against a Reference Standard (e.g., USP/EP trace standard or a certified commercial reagent), you must triangulate data from HPLC, NMR, and MS.[1]
A. HPLC Purity & Impurity Profiling
The lipophilicity of the 5-chloro substituent requires a C18 stationary phase.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150mm x 4.6mm, 3.5µm).[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (benzofuran specific).[1]
Validation Criteria:
| Parameter | Method A (Radical) | Method B (Classical) | Acceptance Limit |
|---|---|---|---|
| Purity (AUC) | > 98.5% | ~ 92.0% | > 98.0% |
| Aromatized Impurity | < 0.1% | 2.5 - 5.0% | < 0.5% |
| Retention Time (RT) | 12.4 min | 12.4 min | ± 0.2 min |[1]
B. NMR Spectroscopy: The "Fingerprint" Region
The most critical validation step is confirming the saturation of the furan ring.[1] The 2,3-dihydro protons exhibit a distinct coupling pattern compared to the aromatic benzofuran [4].[6]
-
1H NMR (400 MHz, CDCl₃):
-
Target (Dihydro): Look for the C2 and C3 protons appearing as complex multiplets (or doublet of doublets) in the 3.0 – 4.8 ppm region.
-
Impurity (Aromatic): Aromatized benzofuran lacks these aliphatic protons and shows a downfield singlet around 7.5 ppm for the C2/C3 aromatic proton.
-
Stereochemistry: If synthesizing a specific diastereomer, the coupling constant (
) between H2 and H3 is diagnostic.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> - (Cis)
- (Trans) [5]
-
C. Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode.
-
Parent Ion: Look for
.[1] -
Isotope Pattern: The Chlorine atom must yield a distinct 3:1 ratio for the M and M+2 peaks. Loss of this pattern indicates hydrodehalogenation (a common failure mode in Method B).
Validation Decision Matrix
Use the following logic flow to determine if your synthesized batch meets the "Reference Standard" quality.
Figure 2: Step-by-step analytical decision matrix for batch release.
Conclusion
For the synthesis of This compound , the Mn(OAc)₃ mediated radical cyclization is the superior method for generating high-purity material comparable to analytical reference standards. It minimizes the risk of aromatization inherent in acid-catalyzed routes.
Final Recommendation:
-
For Drug Discovery: Use Method A to ensure biological data is not skewed by aromatic impurities.[1]
-
For Validation: Rely on the C2-C3 NMR coupling constants and the Chlorine isotope pattern in MS as your primary truth data.
References
-
Snider, B. B. (1996).[7] Manganese(III)-Based Oxidative Free-Radical Cyclizations. Chemical Reviews, 96(1), 339–364. Link[1]
-
Yilmaz, M., & Pekel, A. T. (2005). Manganese(III) Acetate Mediated Free Radical Cyclization of 1,3-Dicarbonyl Compounds.[1][2][3][7][8] Turkish Journal of Chemistry, 29, 579-588.[1] Link
-
Kamboj, R., et al. (2013).[1] A green and convenient synthesis of 2-aroylbenzofurans.[9] Journal of Chemical Sciences. Link
-
Scifinder/ChemicalBook Data.[1] (2023). 5-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid NMR Data. ChemicalBook.[1] Link
-
Nolis, P., et al. (2015).[1][10] Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. RSC Advances, 5, 350-360.[1] Link
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J -resolved NMR s ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA03228H [pubs.rsc.org]
A Senior Application Scientist's Guide to the Chromatographic Separation of Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate Enantiomers
In the landscape of pharmaceutical research and development, the precise separation and quantification of enantiomers are not merely analytical hurdles but critical milestones in ensuring the safety and efficacy of chiral drug candidates. The compound Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate, a heterocyclic molecule with a single stereocenter, is a prime example of a structure where the biological activities of its enantiomers can differ significantly. This guide provides a comprehensive comparison of chromatographic strategies for the successful enantioselective separation of this compound, drawing upon established principles and extensive experience in chiral chromatography.
The Importance of Chiral Separation in Drug Development
The differential pharmacological and toxicological profiles of enantiomers are well-documented.[1] Regulatory bodies globally mandate the characterization of each enantiomer of a chiral drug substance.[2] Therefore, the development of robust and reliable analytical methods for enantiomeric purity determination is a cornerstone of drug development.
Understanding the Analyte: this compound
Before delving into separation strategies, it is crucial to understand the structure of the target molecule. The presence of a chiral center at the C3 position of the dihydrobenzofuran ring necessitates a chiral environment for the separation of its enantiomers.
Caption: Structure of this compound with the chiral center indicated by (*).
Comparative Analysis of Chromatographic Techniques
The two most powerful and widely used techniques for chiral separations in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and versatile technique for enantiomeric separation.[3] The separation is achieved by using a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Advantages of HPLC:
-
Versatility: A wide range of CSPs and mobile phases can be used, allowing for the separation of a broad spectrum of compounds.[4]
-
Established Technology: HPLC is a well-understood and widely available technique in analytical laboratories.
-
Predictability: With extensive application databases, such as the Daicel Chiral Application Database, initial column selection can be highly informed.[5]
Disadvantages of HPLC:
-
Solvent Consumption: Normal-phase HPLC, often used for chiral separations, can consume significant amounts of organic solvents.
-
Analysis Time: HPLC run times can be longer compared to SFC.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, often offering significant advantages in terms of speed and efficiency.[6] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
Advantages of SFC:
-
Speed: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster separations without a significant loss of resolution.[7]
-
Reduced Solvent Consumption: The primary mobile phase component is CO2, which is recycled, leading to a greener separation method.
-
Orthogonal Selectivity: SFC can sometimes provide different elution orders and selectivities compared to HPLC, offering a valuable alternative for challenging separations.[8]
Disadvantages of SFC:
-
Specialized Equipment: SFC requires dedicated instrumentation capable of handling supercritical fluids.
-
Solubility: Some highly polar compounds may have limited solubility in CO2-based mobile phases.
Selecting the Optimal Chiral Stationary Phase (CSP)
The choice of the CSP is the most critical factor in achieving a successful chiral separation. For a molecule like this compound, polysaccharide-based CSPs are the most promising candidates due to their broad applicability and high success rates.[9]
Polysaccharide-Based CSPs
These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the workhorses of chiral separations.[10] They offer a wide range of selectivities based on the specific polysaccharide and the derivatizing agent used.
| CSP Type | Common Commercial Names | Key Characteristics |
| Coated Amylose | CHIRALPAK® AD, Kromasil® Amycoat | Broad enantiorecognition capabilities. |
| Coated Cellulose | CHIRALCEL® OD, Lux® Cellulose-1 | Complementary selectivity to amylose-based phases. |
| Immobilized Amylose | CHIRALPAK® IA, RegisPack™ | Robust, compatible with a wider range of solvents.[9] |
| Immobilized Cellulose | CHIRALPAK® IB, RegisCell™ | Enhanced solvent compatibility and durability. |
Rationale for Selection: The aromatic ring, ester group, and halogen atom in this compound provide multiple points of interaction (π-π, hydrogen bonding, dipole-dipole) with the chiral selectors of polysaccharide-based CSPs, making them highly likely to achieve separation.
Experimental Protocols
The following protocols provide a starting point for the method development for the chiral separation of this compound enantiomers.
General Workflow for Chiral Method Development
Caption: A systematic workflow for chiral method development, from initial screening to final optimization.
Protocol 1: Chiral HPLC Method Screening
Objective: To identify a suitable chiral stationary phase and mobile phase for the separation of this compound enantiomers using HPLC.
Materials:
-
HPLC system with UV detector
-
CHIRALPAK® IA, CHIRALPAK® IB, CHIRALCEL® OD-H, CHIRALCEL® OJ-H columns (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH)
-
Sample: this compound racemate dissolved in mobile phase (approx. 1 mg/mL)
Procedure:
-
Equilibrate the first column (e.g., CHIRALPAK® IA) with the initial mobile phase (e.g., n-Hexane/IPA, 90:10 v/v) at a flow rate of 1.0 mL/min.
-
Set the column temperature to 25 °C.
-
Set the UV detector to an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the analyte).
-
Inject 10 µL of the sample solution.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
If no or poor separation is observed, change the mobile phase composition (e.g., to 80:20, 70:30 n-Hexane/IPA) or switch to a different alcohol co-solvent (EtOH or MeOH).
-
Repeat steps 1-6 for each of the selected chiral columns.
Protocol 2: Chiral SFC Method Screening
Objective: To evaluate the performance of Supercritical Fluid Chromatography for the separation of this compound enantiomers.
Materials:
-
SFC system with UV detector and back pressure regulator
-
CHIRALPAK® IA, CHIRALPAK® IB, CHIRALCEL® OD-H, CHIRALCEL® OJ-H columns (SFC-compatible, e.g., 150 x 4.6 mm, 3 µm)
-
SFC-grade CO2
-
HPLC-grade Methanol (MeOH), Ethanol (EtOH)
-
Sample: this compound racemate dissolved in co-solvent (approx. 1 mg/mL)
Procedure:
-
Equilibrate the first column (e.g., CHIRALPAK® IA) with the initial mobile phase (e.g., CO2/MeOH, 85:15 v/v) at a flow rate of 3.0 mL/min.
-
Set the column temperature to 40 °C.
-
Set the back pressure to 150 bar.
-
Set the UV detector to an appropriate wavelength.
-
Inject 5 µL of the sample solution.
-
Record the chromatogram.
-
If necessary, adjust the co-solvent percentage to optimize retention and resolution. A gradient elution from a low to a high percentage of co-solvent can be an effective screening strategy.[6]
-
Repeat steps 1-7 for each of the selected chiral columns and with different co-solvents (e.g., EtOH).
Data Interpretation and Method Optimization
The primary goal of the screening phase is to identify a chromatographic system that shows at least partial separation of the enantiomers. The key parameters to evaluate are:
-
Selectivity (α): The ratio of the retention factors of the two enantiomers. A value greater than 1 indicates separation.
-
Resolution (Rs): A measure of the degree of separation between the two peaks. A resolution of ≥ 1.5 is generally considered baseline separation.[3]
Once a promising system is identified, further optimization can be performed by systematically adjusting the mobile phase composition, flow rate, and temperature to maximize resolution and minimize analysis time. The use of additives, such as acids or bases, in the mobile phase can also significantly improve peak shape and resolution, particularly for acidic or basic analytes.[7]
Conclusion
The successful chromatographic separation of this compound enantiomers is readily achievable with a systematic approach to method development. Polysaccharide-based chiral stationary phases, particularly the modern immobilized versions, offer the highest probability of success in both HPLC and SFC modes. While HPLC provides a reliable and widely accessible platform, SFC presents a compelling alternative with significant advantages in speed and reduced environmental impact. By following the outlined screening and optimization strategies, researchers and drug development professionals can efficiently develop robust and reliable methods for the enantioselective analysis of this and other chiral compounds, ensuring the quality and safety of new chemical entities.
References
-
Enantioselective separation of biologically active basic compounds in ultra-performance supercritical fluid chromatography. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Chiral FAQs. (n.d.). MZ-Analysentechnik. Retrieved February 13, 2026, from [Link]
-
Chiral Applications Database. (n.d.). Daicel Chiral Technologies. Retrieved February 13, 2026, from [Link]
-
DAICEL Chiral Application Search. (n.d.). Daicel. Retrieved February 13, 2026, from [Link]
-
Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. (2020). PMC. Retrieved February 13, 2026, from [Link]
-
CHIRAL SEPARATIONS INTRODUCTION. (n.d.). VTechWorks. Retrieved February 13, 2026, from [Link]
-
Recent Advances on the Construction of Chiral Dihydrobenzofurans by Asymmetric [3+2] Cyclization Reactions of Phenols (Quinones) and Alkenes. (2022). Chinese Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]
-
Insights into Enantioselective Separations of Ionic Metal Complexes by Sub/Supercritical Fluid Chromatography. (2021). PMC. Retrieved February 13, 2026, from [Link]
-
A generic separation strategy for chiral compounds in supercritical fluid chromatography. (2014). Journal of Chromatography A. Retrieved February 13, 2026, from [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). PMC. Retrieved February 13, 2026, from [Link]
-
Daicel Chiral Catalog. (n.d.). Obrnuta faza. Retrieved February 13, 2026, from [Link]
-
Application guide helps to find the right chiral separation approach. (2013). Scientist Live. Retrieved February 13, 2026, from [Link]
-
Chiral Separation Using SFC and HPLC. (2016). Shimadzu. Retrieved February 13, 2026, from [Link]
-
Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. (2014). Journal of Chromatography A. Retrieved February 13, 2026, from [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved February 13, 2026, from [Link]
-
Chiral Drug Separation. (n.d.). Retrieved February 13, 2026, from [Link]
-
Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. (2014). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 13, 2026, from [Link]
-
Enantioselective separation of privileged scaffold derivatives in early drug discovery using chiral SFC. (2008). The Analytical Scientist. Retrieved February 13, 2026, from [Link]
-
Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. (2021). MDPI. Retrieved February 13, 2026, from [Link]
-
Chiral Separation of Triacyclglycerols Isomers by Supercritical Fluid Chromatography. (n.d.). Shimadzu. Retrieved February 13, 2026, from [Link]
-
CHIRAL DRUG ANALYSIS AND THEIR APPLICATION. (2011). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 13, 2026, from [Link]
-
Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor Separators. (2008). ACS Publications. Retrieved February 13, 2026, from [Link]
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chiraltech.com [chiraltech.com]
- 6. afmps.be [afmps.be]
- 7. researchgate.net [researchgate.net]
- 8. fagg-afmps.be [fagg-afmps.be]
- 9. scientistlive.com [scientistlive.com]
- 10. obrnutafaza.hr [obrnutafaza.hr]
Safety Operating Guide
Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate proper disposal procedures
Topic: Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate Proper Disposal Procedures
Technical Data & Hazard Identification
Compound Identity:
-
Molecular Formula: C₁₁H₁₁ClO₃[3]
-
Molecular Weight: 226.66 g/mol [3]
-
Physical State: Typically an off-white solid or viscous oil (dependent on purity and ambient temperature).
Executive Safety Summary: this compound is a halogenated organic ester. While often used as a stable intermediate in drug development (e.g., 5-HT4 agonists), it presents specific environmental and contact hazards.[4]
-
Primary Hazards: Skin/Eye Irritant (H315/H319), Respiratory Irritant (H335).[4][5][6]
-
Environmental Hazard: Halogenated compounds are persistent; potential for long-term aquatic toxicity (H412).[7]
-
Critical Restriction: Strictly Zero Discharge. Under no circumstances should this compound enter municipal sewage systems or sink drains.
Disposal Decision Logic (Workflow)
The following decision matrix outlines the operational flow for characterizing and segregating this waste stream.
Figure 1: Operational workflow for segregating this compound waste based on physical state.
Step-by-Step Disposal Protocol
Phase 1: Segregation & Characterization
Principle: Halogenated waste requires higher incineration temperatures (>1100°C) to prevent the formation of dioxins and furans.[4] Mixing this compound with non-halogenated solvents (e.g., Acetone, Methanol) increases the disposal cost of the entire container.[4]
-
Isolate the Stream: Do not mix with acidic aqueous waste or oxidizers.
-
Solvent Compatibility: If the compound is in solution, ensure the solvent is compatible with HDPE (High-Density Polyethylene).
-
Compatible: Methanol, Ethanol, Ethyl Acetate.[4]
-
Caution: Chlorinated solvents (DCM, Chloroform) can soften low-grade plastics over time; use glass or fluorinated HDPE for long-term storage.
-
Phase 2: Packaging Requirements
| Waste Type | Recommended Container | Secondary Containment |
| Pure Solid / Powder | Wide-mouth HDPE jar with screw-top lid. | Clear polyethylene bag (6 mil thickness).[4] |
| Liquid Solution | 4L or 20L HDPE Carboy (Safety Coated Glass if DCM is solvent). | Polypropylene tray capable of holding 110% of volume. |
| Contaminated Debris | Yellow/Red Biohazard-style bag (if trace), or clear heavy-duty bag. | Must be placed inside a rigid container (drum) for transport.[4] |
Phase 3: Labeling & Documentation
Every container must be labeled before the first drop of waste is added.
-
Tag Type: Hazardous Waste (Green Tag typically denotes Halogenated in many EHS systems).[4]
-
Chemical Composition:
-
Must List: "this compound" (Do not use abbreviations like "M-CDBA").
-
Must List: "Halogenated Organic" (Check this box).[4]
-
Phase 4: Storage (Satellite Accumulation Area)
-
Cap Management: Keep containers closed at all times unless adding waste. Funnels must be removed immediately after use.
-
Fill Limit: Leave at least 10% headspace (ullage) to prevent over-pressurization due to thermal expansion.[4]
-
Time Limit: Once full, the container must be moved to the Central Accumulation Area within 3 days (per standard RCRA guidelines).
Waste Classification & Regulatory Codes
While this specific intermediate may not have a dedicated EPA "P" or "U" list code, it is regulated by characteristic.[4]
| Regulatory Body | Classification | Code / Note |
| EPA (RCRA) | Characteristic Hazardous Waste | D001 (if in flammable solvent) or Non-Regulated (if pure solid). Best Practice: Manage as Halogenated Solvent Waste . |
| DOT (Transport) | Environmentally Hazardous Substance | UN 3077 (Solid) or UN 3082 (Liquid), Class 9.[4] |
| Destruction Method | Incineration | Must be sent to a facility permitted for Halogenated Organics to ensure HCl scrubbing. |
Emergency Procedures (Spill Response)
Minor Spill (< 100g/mL):
-
PPE: Nitrile gloves (double gloved), lab coat, safety goggles.[4]
-
Containment:
-
Liquid: Apply vermiculite or polypropylene absorbent pads.
-
Solid: Dampen slightly with inert oil (if powder is fine) to prevent dust, then sweep carefully.[4]
-
-
Cleanup: Place all absorbent materials into a wide-mouth jar. Label as "Debris contaminated with [Compound Name]".
-
Decontamination: Wash surface with soap and water; collect rinsate as hazardous waste.
Major Spill (> 100g/mL or outside fume hood):
-
Evacuate: Clear the immediate area.
-
Ventilate: Ensure HVAC/Fume hoods are active.
-
Notify: Contact EHS or Emergency Response immediately.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10632401, 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (Structural Analog). Retrieved from [Link][4]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[4] Retrieved from [Link][4]
-
Accela ChemBio. Product Data: this compound (CAS 2070896-54-5).[1][2][3] Retrieved from [Link][4]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]
Sources
- 1. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1541324-83-7,5-Fluoro-2,3-dihydrobenzofuran-3-acetic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 2070896-54-5,5-氯-2,3-二氢苯并呋喃-3-乙酸甲酯-韶远试剂设计、合成、生产和销售高端研发用化学品;韶远科技(上海)有限公司 [shao-yuan.com]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | C9H8ClNO3 | CID 10632401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. download.basf.com [download.basf.com]
- 8. home.miracosta.edu [home.miracosta.edu]
Personal protective equipment for handling Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate
Executive Safety Summary: The "Unknown Potency" Protocol
As researchers, we often handle intermediates where the full toxicological profile is incomplete. Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate is a halogenated heterocyclic ester, commonly utilized as a scaffold in the synthesis of GPR40 agonists (e.g., Fasiglifam analogs) and other bioactive molecules.
The Causality of Risk: Because this molecule combines a lipophilic benzofuran core (enhancing biological membrane penetration) with a reactive ester functionality , it poses a dual risk:
-
Biological Potency: Structural analogs in this class are designed to modulate receptors; therefore, we must treat this as a Pharmacologically Active Material (PAM) .
-
Chemical Irritation: The chlorinated motif and ester hydrolysis potential suggest risks of severe eye irritation, skin sensitization, and respiratory tract inflammation.
Operational Directive:
In the absence of a specific Occupational Exposure Limit (OEL), you must apply Control Banding . We will treat this substance as Occupational Exposure Band (OEB) 3 (
Risk Assessment & Control Banding Logic
The selection of PPE is not random; it is derived from the physical state and the containment capability of your engineering controls.
| Parameter | Characteristic | Implication for PPE |
| Physical State | Likely White/Off-white Powder | High Risk: Airborne particulates during weighing. Requires respiratory protection if outside an isolator. |
| Chemical Class | Halogenated Benzofuran Ester | Permeation Risk: Chlorinated organics can permeate standard latex rapidly. Nitrile is minimum; Laminate is preferred for solutions. |
| Reactivity | Ester Hydrolysis | Splash Risk: Avoid contact with aqueous bases; potential for hydrolysis to 5-chloro-2,3-dihydrobenzofuran-3-acetic acid. |
| Control Band | Band 3 (Potent) | Zero Skin Contact: Double gloving and coverage of all exposed skin is mandatory. |
The PPE Matrix: Layered Defense System
This protocol uses a "Redundant Barrier" approach. If one layer fails (e.g., glove tear), the second layer ensures safety.
A. Hand Protection (The Critical Interface)
-
Primary Layer (Inner): Disposable Nitrile (4 mil). Color: Blue/Purple (for contrast).
-
Secondary Layer (Outer): Extended Cuff Nitrile (6-8 mil) OR Silver Shield® (Laminate) if handling concentrated solutions in DCM or THF.
-
Protocol: "Double Gloving" is non-negotiable. The outer glove is the "sacrificial" layer; the inner glove is the "last line of defense."
B. Respiratory Protection[1][2][3][4][5]
-
Engineering Control (Primary): All handling must occur inside a certified Chemical Fume Hood (CFH) or Powder Containment Hood.
-
PPE (Secondary):
-
Solid Handling: N95 or P100 disposable respirator (if hood sash is >18 inches or during waste transfer).
-
Spill Cleanup: Full-face elastomeric respirator with Multi-Gas/Vapor + P100 cartridges (Organic Vapor/Acid Gas).
-
C. Ocular & Body Protection[6][7]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses are insufficient for potent powders due to the risk of airborne dust bypassing the side shields.
-
Body: Tyvek® Lab Coat (Disposable, impervious to dust) or chemically resistant apron over a standard cotton lab coat. Long pants and closed-toe chemical-resistant shoes are mandatory.[1]
Operational Workflow: The "Clean-Dirty" Line
To prevent cross-contamination, you must visualize a strict boundary between your "Hot Zone" (Fume Hood) and the "Cold Zone" (Lab Bench).
Visualization: PPE Selection Decision Tree
Caption: Decision logic for PPE selection based on physical state and solvent carrier compatibility.
Step-by-Step Handling Protocol
Phase 1: Donning (Pre-Entry)
-
Inspect Tyvek coat for tears.
-
Don inner nitrile gloves. Tape the cuff of the glove to the sleeve of the lab coat (optional but recommended for high potency).
-
Don outer gloves.[2] Ensure they are a different color to easily identify breaches.
-
Adjust goggles to form a tight seal.
Phase 2: Manipulation (The "Hot Zone")
-
Weighing: Use an anti-static gun if the powder is fluffy. Weigh inside the fume hood. If using a balance enclosure, ensure the draft shield is closed.
-
Transfer: Dissolve the solid immediately to reduce dust hazard. Once in solution, the respiratory risk drops, but the permeation risk increases.
-
Doffing Outer Gloves: If you touch the chemical container or a contaminated spatula, assume the outer gloves are contaminated. Remove them inside the hood before touching the sash or notebook.
Phase 3: Doffing & Exit
-
Remove outer gloves (turn inside out). Dispose of in "Solid Hazardous Waste."
-
Remove goggles.
-
Remove Tyvek coat (roll inside out to trap dust).
-
Remove inner gloves.
-
Wash hands with soap and water for 20 seconds.
Emergency Response & Disposal
Spill Management
-
Solid Spill: Do not sweep. Use a HEPA-filtered vacuum or wet-wipe method (using a solvent like ethanol) to prevent dust generation.
-
Liquid Spill: Cover with absorbent pads. If dissolved in DCM, use specific halogenated solvent absorbents.
Disposal Plan
This compound contains a halogen (Chlorine). It cannot go into the general organic waste stream if your facility separates halogenated vs. non-halogenated waste.
| Waste Stream | Criteria | Action |
| Solid Waste | Contaminated gloves, paper towels, weighing boats. | Double-bag in clear polyethylene bags. Label "Toxic Solid - Halogenated." |
| Liquid Waste | Mother liquors, reaction mixtures. | Halogenated Organic Waste carboy. Do not mix with strong oxidizers or acids.[3] |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Selection Guide for Laboratories. United States Department of Labor. [Link]
-
Naumann, B. D., et al. (1996). Performance-based exposure control limits for pharmaceutical active ingredients. American Industrial Hygiene Association Journal. (Foundational text for Control Banding in Pharma). [Link]
-
Centers for Disease Control and Prevention (CDC/NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. [Link]
Sources
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. multimedia.3m.com [multimedia.3m.com]
- 3. fishersci.ca [fishersci.ca]
- 4. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals | The National Academies Press [nationalacademies.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
